9H-Purin-6-amine, 9-[2-(2-propenyloxy)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-(Allyloxy)ethyl)-9H-purin-6-amine: is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-(Allyloxy)ethyl)-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and allyloxyethanol.
Alkylation Reaction: The purine derivative undergoes an alkylation reaction with allyloxyethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C).
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of 9-(2-(Allyloxy)ethyl)-9H-purin-6-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors and automated purification systems to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
9-(2-(Allyloxy)ethyl)-9H-purin-6-amine: can undergo various chemical reactions, including:
Oxidation: The allyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-amino position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
9-(2-(Allyloxy)ethyl)-9H-purin-6-amine: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and enzymes.
Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-(2-(Allyloxy)ethyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The allyloxyethyl group can enhance its binding affinity and specificity towards these targets, potentially inhibiting enzymatic activity or interfering with nucleic acid functions. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
9-(2-(Allyloxy)ethyl)-9H-purin-6-amine: can be compared with other purine derivatives such as:
Adenine: A naturally occurring purine base in DNA and RNA.
Guanine: Another naturally occurring purine base.
6-Mercaptopurine: A synthetic purine analog used in chemotherapy.
Uniqueness: : The presence of the allyloxyethyl group in 9-(2-(Allyloxy)ethyl)-9H-purin-6-amine distinguishes it from other purine derivatives, potentially enhancing its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
89760-73-6 |
---|---|
Molekularformel |
C10H13N5O |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
9-(2-prop-2-enoxyethyl)purin-6-amine |
InChI |
InChI=1S/C10H13N5O/c1-2-4-16-5-3-15-7-14-8-9(11)12-6-13-10(8)15/h2,6-7H,1,3-5H2,(H2,11,12,13) |
InChI-Schlüssel |
GGFNBFRVLOATKN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCCN1C=NC2=C(N=CN=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.